molecular formula C7H9N B2418860 1-(prop-2-en-1-yl)-1H-pyrrole CAS No. 7435-07-6

1-(prop-2-en-1-yl)-1H-pyrrole

Cat. No.: B2418860
CAS No.: 7435-07-6
M. Wt: 107.156
InChI Key: JHFNJRVFKOQALR-UHFFFAOYSA-N
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Description

1-(prop-2-en-1-yl)-1H-pyrrole is a useful research compound. Its molecular formula is C7H9N and its molecular weight is 107.156. The purity is usually 95%.
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Scientific Research Applications

  • Electrochemical and Spectroscopic Properties : The study by Mert, Demir, and Cihaner (2013) focused on an N-linked polybispyrrole based on 1-(3-(2-(2-(3-(1H-pyrrol-1-yl)propoxy)ethoxy)ethoxy)propyl)-1H-pyrrole. It was characterized for its electrochromic and ion receptor properties. The polymer displayed strong stability, a reversible redox process, and good electrochromic material property, making it a candidate for practical uses like metal recovery and ion sensors (Mert, Demir, & Cihaner, 2013).

  • Steric and Electronic Structures : Afonin et al. (2007) compared the electronic and steric structures of 1-vinyl- and 1-(prop-1-en-1-yl)pyrroles. They found significant differences due to the steric effect of the α-methyl group in the propenyl fragment, affecting p-π conjugation and the molecule's planarity (Afonin et al., 2007).

  • Synthesis and Structural Studies : Gyul’nazaryan et al. (2014) synthesized 1,1-Di(prop-2-yn-1-yl)-2,5-dihydro-1H-Pyrrol-1-ium bromide and studied its structure, including its Stevens rearrangement. This research contributes to understanding the compound's chemical behavior and potential applications (Gyul’nazaryan et al., 2014).

  • Biological Evaluation of Derivatives : Hu et al. (2022) explored N-substituted pyrrolyl chalcones derived from N-substituted acetylpyrroles and primary alcohols. These derivatives showed inhibitory activity against R. solani, highlighting potential applications in bioactive molecule development (Hu et al., 2022).

  • Antimicrobial and Antifungal Capabilities : Özdemir et al. (2017) synthesized new pyrrole-based chalcones and evaluated their antimicrobial and anticancer properties. The study found that certain compounds showed potent antifungal activity against Candida krusei and selective anticancer activity against certain human cancer cell lines (Özdemir et al., 2017).

  • Pharmaceutical Crystal Engineering : Sweeting et al. (2020) investigated the structure, solubility, and stability of heterocyclic chalcones, including those derived from 1-(1H-pyrrol-2-yl)-1,2-propen-1-one. The findings can guide future crystal engineering for pharmaceutical applications, particularly in enhancing solubility and stability (Sweeting et al., 2020).

  • Catalytic Activity in Chemical Reactions : Satoh, Tanabe, and Hattori (1977) demonstrated the catalytic activity of alkaline earth metal oxides in the isomerization of 1-N-pyrrolidino-prop-2-ene to 1-N-pyrrolidino-prop-1-ene, a reaction relevant to chemical synthesis (Satoh, Tanabe, & Hattori, 1977).

Properties

IUPAC Name

1-prop-2-enylpyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N/c1-2-5-8-6-3-4-7-8/h2-4,6-7H,1,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHFNJRVFKOQALR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501347509
Record name 1-Prop-2-enylpyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501347509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

107.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7435-07-6
Record name 1-Prop-2-enylpyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501347509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(prop-2-en-1-yl)-1H-pyrrole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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